molecular formula C16H18O2 B1667465 Bisphenol B CAS No. 77-40-7

Bisphenol B

Cat. No. B1667465
CAS RN: 77-40-7
M. Wt: 242.31 g/mol
InChI Key: HTVITOHKHWFJKO-UHFFFAOYSA-N
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Description

Bisphenol B (BPB) is an endocrine disruptor for humans and the environment . It is used as an alternative to bisphenol A in some countries outside the European Union . It has similar, or even slightly greater, endocrine-disrupting properties compared to bisphenol A .


Synthesis Analysis

Biomonitoring is a useful tool to evaluate human exposure to endocrine-disrupting compounds like bisphenols . The development of reliable analytical methods is key in the field of public health surveillance to obtain biomonitoring data to determine what bisphenols are reaching people’s bodies .


Molecular Structure Analysis

Bisphenol B has a molecular weight of 242.31 . The molecular structures of bisphenol-A, its methylene (CH2) and heteroatom (S, O) bridged analogs have been determined by X-ray diffraction at 115 K .


Chemical Reactions Analysis

Bisphenols are a large family of chemicals commonly used in the manufacture of numerous consumer products . They are important industrial chemicals used as plasticizers in epoxy resins, polyvinyl, and polycarbonate plastics .


Physical And Chemical Properties Analysis

Bisphenol B is a well-known endocrine-disrupting compound that shares structural similarities with estrogen . It is widely used, particularly in the production of food packaging, canned goods, and dental sealants .

Scientific Research Applications

Endocrine Disruption and Reproductive Effects

BPB, structurally similar to BPA, is recognized as a potential endocrine-disrupting chemical. Studies have shown that BPB exposure adversely affects sperm count and quality in adolescent male mice, indicating its estrogenic and anti-androgenic nature. For instance, Ikhlas & Ahmad (2020) found that both acute and sub-acute exposures of adolescent male mice to BPB led to marked declines in sperm count and compromised sperm morphology, highlighting its potential reproductive health risks (Ikhlas & Ahmad, 2020).

Comparative Effects of Bisphenols

Research comparing BPB with other bisphenols like BPA, BPF, and BPS has shown similar toxicological effects. A study by Ullah et al. (2018) revealed that exposure to BPB, like other bisphenols, affects testosterone concentration, induces oxidative stress, and alters antioxidant enzyme activities in reproductive tissues of male rats (Ullah et al., 2018).

Impact on Oocyte Meiotic Maturation

BPB's effects extend to female reproductive health as well. Zhang et al. (2020) reported that exposure to BPB compromises meiotic maturation and damages oocyte quality by affecting spindle assembly and chromosome alignment in mouse oocytes (Zhang et al., 2020).

Molecular Mechanisms and Toxicity

The molecular mechanisms behind BPB's action and its toxicity profile have been a subject of interest. Wetherill et al. (2007) delved into the in vitro mechanisms of BPA, which can provide insights into the actions of BPB, given their structural similarities (Wetherill et al., 2007). Additionally, Murata & Kang (2017) discussed how BPA, and by extension BPB, affects various cell signaling pathways, potentially leading to carcinogenesis, reproductive toxicity, and developmental disorders (Murata & Kang, 2017).

Safety And Hazards

Due to their hazardous properties, the use of some bisphenols has been limited or is being limited in the EU to protect people’s health and the environment . Bisphenol B can thus have serious effects on human health and alter species stability in the environment .

Future Directions

Preventing the undesirable replacement of bisphenol A by bisphenol B is a future direction . Bisphenol B is currently used as an alternative for some uses of bisphenol A and bisphenol S in a number of countries, particularly in the United States .

properties

IUPAC Name

4-[2-(4-hydroxyphenyl)butan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-3-16(2,12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h4-11,17-18H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVITOHKHWFJKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022442
Record name Bisphenol B
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Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Approximate solubility per 100 g: water <0.1 g, Approximate solubility per 100 g: acetone 266 g; benzene 2.3 g; carbon tetrachloride <0.1 g; ether 133 g; methanol 166 g; V.M.P. naphtha <0.1 g
Record name Bisphenol B
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Product Name

Bisphenol B

Color/Form

Crystal or tan granules

CAS RN

77-40-7
Record name Bisphenol B
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Record name Bisphenol B
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Record name Bisphenol B
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Record name Bisphenol B
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Record name 4,4'-(1-methylpropylidene)bisphenol
Source European Chemicals Agency (ECHA)
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Record name BISPHENOL B
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Record name Bisphenol B
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

120.5 °C
Record name Bisphenol B
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8086
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

In a procedure substantially like that of Example 1, a mixture of 60 grams of phenol and 8 grams of 2-butanone was reacted in the presence of 1 ml. of mercaptoacetic acid (a catalyst used in place of the octanethiol of Example 1) and 40 ml. of concentrated hydrochloric acid. The Parr bomb and gaseous nitrogen were not used in this procedure. The reaction temperature was about 55° C. The crude reaction product was recrystallized from benzene to yield 5.2 grams of the title compound, which was dried overnight at about 95° C.
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60 g
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8 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,930
Citations
H Serra, C Beausoleil, R Habert, C Minier… - Environmental …, 2019 - ehp.niehs.nih.gov
… Bisphenol B (BPB) shares a strong structural similarity with BPA. It differs from BPA only by an additional methyl group on the central carbon (Figure 1). BPB is identified in The …
Number of citations: 63 ehp.niehs.nih.gov
A Usman, S Ikhlas, M Ahmad - Toxicology Letters, 2019 - Elsevier
… with its analogues such as Bisphenol-F and Bisphenol-B. The production of these analogues is … Bisphenol-B. Table 1 provides the molecular structure and details of BPA, BPB and BPF. …
Number of citations: 87 www.sciencedirect.com
L Cobellis, N Colacurci, E Trabucco… - Biomedical …, 2009 - Wiley Online Library
A sensitive HPLC method with fluorescence detection was developed for the determination of bisphenol A (BPA) and bisphenol B (BPB) in human blood serum. The detection limits of …
A Ullah, M Pirzada, S Jahan, H Ullah, G Shaheen… - Chemosphere, 2018 - Elsevier
… BPA alternatives such as bisphenol B (BPB), bisphenol F (BPF), and bisphenol S (BPS) have a similar chemical structure and binding ability for estrogen receptor (ER), which shows …
Number of citations: 163 www.sciencedirect.com
LY Cao, XM Ren, CH Li, J Zhang, WP Qin… - Environmental …, 2017 - ACS Publications
… to GPER directly, with bisphenol AF (BPAF) and bisphenol B (BPB) displaying much higher (∼9-… Bisphenol B (BPB) is utilized in the manufacture of resins and plastics. Besides, some …
Number of citations: 120 pubs.acs.org
A Ullah, M Pirzada, S Jahan, H Ullah, N Turi… - Food and chemical …, 2018 - Elsevier
Bisphenol A an estrogen-mimic endocrine disrupting chemical, used to manufacture polycarbonate plastics and epoxy resins with toxic effects for male reproduction. Due to its toxicity, …
Number of citations: 107 www.sciencedirect.com
A Ullah, M Pirzada, S Jahan, H Ullah… - … and Industrial Health, 2019 - journals.sagepub.com
… Here we report the mechanisms by which BPA and three of its analogues bisphenol B (BPB), bisphenol F (BPF), and bisphenol S (BPS) cause generation of reactive oxygen species (…
Number of citations: 79 journals.sagepub.com
L Grumetto, D Montesano, S Seccia… - Journal of agricultural …, 2008 - ACS Publications
Bisphenol A (BPA) and bisphenol B (BPB) concentrations were determined in peeled canned tomatoes of different brands bought in Italian supermarkets. Tomato samples analyzed …
Number of citations: 228 pubs.acs.org
S Yoshihara, T Mizutare, M Makishima… - Toxicological …, 2004 - academic.oup.com
… [BPA; 2,2-bis(4-hydroxyphenyl)propane] or bisphenol B [BPB; 2,2-bis(4-hydroxyphenyl)butane] was … In addition, we examined the structure of the active metabolite of bisphenol B (BPB). …
Number of citations: 190 academic.oup.com
SC Cunha, JO Fernandes - Talanta, 2010 - Elsevier
… ) and heart-cutting multidimensional gas chromatography coupled to mass spectrometry was developed for the determination of free and total bisphenol A (BPA) and bisphenol B (BPB) …
Number of citations: 202 www.sciencedirect.com

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